molecular formula C19H19ClN6O2 B11524271 1-{[1-(3-chlorophenyl)-1H-tetrazol-5-yl](3-nitrophenyl)methyl}piperidine

1-{[1-(3-chlorophenyl)-1H-tetrazol-5-yl](3-nitrophenyl)methyl}piperidine

Cat. No.: B11524271
M. Wt: 398.8 g/mol
InChI Key: DJFUCAFAMRCVNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(3-chlorophenyl)-1H-1,2,3,4-tetraazol-5-ylmethyl]piperidine is a complex organic compound that features a piperidine ring substituted with a tetraazolyl group and two aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3-chlorophenyl)-1H-1,2,3,4-tetraazol-5-ylmethyl]piperidine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aromatic rings. This reaction involves the use of boron reagents and palladium catalysts under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-[1-(3-chlorophenyl)-1H-1,2,3,4-tetraazol-5-ylmethyl]piperidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce nitro groups to amines.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines.

Scientific Research Applications

1-[1-(3-chlorophenyl)-1H-1,2,3,4-tetraazol-5-ylmethyl]piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(3-chlorophenyl)-1H-1,2,3,4-tetraazol-5-ylmethyl]piperidine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(3-chlorophenyl)-1H-1,2,3,4-tetraazol-5-ylmethyl]piperidine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its tetraazolyl group and dual aromatic rings make it a versatile compound for various applications.

Properties

Molecular Formula

C19H19ClN6O2

Molecular Weight

398.8 g/mol

IUPAC Name

1-[[1-(3-chlorophenyl)tetrazol-5-yl]-(3-nitrophenyl)methyl]piperidine

InChI

InChI=1S/C19H19ClN6O2/c20-15-7-5-8-16(13-15)25-19(21-22-23-25)18(24-10-2-1-3-11-24)14-6-4-9-17(12-14)26(27)28/h4-9,12-13,18H,1-3,10-11H2

InChI Key

DJFUCAFAMRCVNY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(C2=CC(=CC=C2)[N+](=O)[O-])C3=NN=NN3C4=CC(=CC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.